(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Overview
Description
(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a 2-chlorobenzoyl group and two thienyl groups attached to a dihydropyrazole ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoyl compounds, it may interact with its targets through a mechanism involving electrophilic aromatic substitution . In this process, the compound could form a sigma-bond with its target, generating a positively charged intermediate . The exact nature of this interaction and the resulting changes would depend on the specific target and the environmental conditions.
Biochemical Pathways
Benzoyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can affect various biochemical pathways and have downstream effects, depending on the specific targets of the compound.
Result of Action
Based on its structural similarity to other benzoyl compounds, it may cause changes in the target molecules or cells through electrophilic aromatic substitution . The exact effects would depend on the specific targets and the environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability . .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The compound has shown significant inhibitory effects on chemically and thermally induced nociceptive pain, suggesting its potential role in pain management . It also effectively suppressed inflammatory response in the carrageenan-induced paw edema model .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the compound, administered at doses of 15, 30, and 45 mg/kg, yielded significant reductions in chemically and thermally induced nociceptive pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves the following steps:
Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine.
Cyclization Reaction: The 2-chlorobenzoyl chloride is then reacted with a suitable hydrazine derivative and thiophene compounds under controlled conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thienyl rings .
Scientific Research Applications
(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-(2-chlorobenzoyl)-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole
Uniqueness
(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is unique due to the presence of thienyl groups, which impart distinct electronic and steric properties compared to phenyl or furyl analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS2/c19-13-6-2-1-5-12(13)18(22)21-15(17-8-4-10-24-17)11-14(20-21)16-7-3-9-23-16/h1-10,15H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGUVUQUWBMDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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